molecular formula C30H45O4P B8050379 2-Methylpropane;triphenyl phosphate

2-Methylpropane;triphenyl phosphate

Cat. No.: B8050379
M. Wt: 500.6 g/mol
InChI Key: GSZUFNUDXUPFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropane;triphenyl phosphate is a chemical complex supplied for laboratory research applications. The triphenyl phosphate (TPP) component is a well-characterized organophosphate ester widely recognized for its role as a flame retardant and plasticizer in material science studies . TPP's mechanism of action as a flame retardant involves thermal decomposition to phosphoric acid, which further forms a pyrolytic polyphosphoric acid layer in the condensed phase; this layer acts as a heat transfer barrier and a char promoter, effectively increasing ignition resistance . Researchers also utilize this compound in toxicological and environmental health studies. A growing body of evidence indicates that TPP may be associated with endocrine-disrupting effects, exhibiting significant estrogenic activity in some assays . Further studies have linked exposure to developmental and reproductive toxicity, neurotoxicity, and metabolic disruption in model organisms, making it a compound of interest for understanding the ecological and health impacts of industrial chemicals . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-methylpropane;triphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O4P.3C4H10/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-4(2)3/h1-15H;3*4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZUFNUDXUPFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C.CC(C)C.CC(C)C.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications Overview

The combination of 2-methylpropane and triphenyl phosphate is primarily utilized in the following areas:

Flame Retardants

  • Usage : TPHP is extensively used in various materials to enhance fire resistance. It is particularly effective in polymers such as PVC and polyurethane.
  • Mechanism : Upon thermal decomposition, TPHP releases phosphoric acid, which forms a protective layer that inhibits heat transfer during combustion .

Plasticizers

  • Role : TPHP functions as a plasticizer in numerous applications, improving flexibility and workability of plastics.
  • Industries : Commonly found in the production of adhesives, coatings, and sealants used in construction and automotive industries .

Electronics

  • Application : TPHP is used in printed circuit boards (PCBs) and other electronic components to provide flame retardancy without compromising electrical properties .

Cosmetics

  • Inclusion : TPHP is present in nail polishes and other cosmetic products due to its plasticizing properties.
  • Safety Assessments : Studies have indicated potential dermal absorption, leading to regulatory scrutiny regarding its use in cosmetics .

Industrial Applications

  • Hydraulic Fluids : TPHP is utilized in hydraulic fluids for aerospace applications due to its thermal stability and lubricating properties .
  • Foams and Insulation : Employed in specialty foams for insulation and microwave absorption, enhancing fire resistance while maintaining performance characteristics .

Case Study 1: Flame Retardant Efficacy

A systematic review evaluated the effectiveness of TPHP as a flame retardant in PVC applications. The study demonstrated that TPHP significantly reduced flammability compared to untreated samples, establishing its efficacy as a superior alternative to traditional halogenated flame retardants .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of TPHP revealed its persistence in aquatic environments. The study highlighted concerns regarding bioaccumulation and potential toxicity to aquatic organisms, prompting discussions on regulatory measures for its use .

Comparative Data Table

Application AreaPrimary UseBenefitsConcerns
Flame RetardantsPVC, polyurethaneEnhances fire resistanceEnvironmental persistence
PlasticizersAdhesives, coatingsImproves flexibilityPotential health risks
ElectronicsPrinted circuit boardsMaintains electrical propertiesRegulatory scrutiny
CosmeticsNail polishesProvides durabilityDermal absorption concerns
Industrial ApplicationsHydraulic fluidsThermal stabilityToxicity to aquatic life

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound Structure Key Functional Groups
Triphenyl phosphate (C₆H₅O)₃P=O Aromatic phenyl groups, phosphate
Isopropylated triphenyl phosphate (IPPP) (C₆H₅O)₂P(O)O(C₆H₃(CH(CH₃)₂)) Isopropyl-substituted phenyl groups
Tricresyl phosphate (TCP) (CH₃C₆H₄O)₃P=O Methyl-substituted phenyl groups
Triaryl phosphorothionate (C₆H₅O)₃P=S Sulfur substitution at phosphorus

Key Differences :

  • IPPP incorporates isopropyl groups, enhancing thermal stability compared to TPhP .
  • TCP contains methyl groups, improving compatibility with polyvinyl chloride (PVC) .
  • Triaryl phosphorothionates replace oxygen with sulfur, altering reactivity and antiwear properties .

Performance Data :

  • Flame retardancy efficiency (UL94 test): TPhP achieves V-0 rating in ABS/PC blends at 10–15% loading, while IPPP requires 15–20% for similar performance .
  • Thermal stability: IPPP (decomposition onset: ~300°C) > TPhP (~220°C) > triaryl phosphorothionates (~180°C) .

Environmental Occurrence and Persistence

Environmental Concentrations :

Compound Surface Water (ng/L) Sediment (ng/g dw) Source
TPhP 689–10,624 25–296 Urban rivers (Chengdu)
TCPP 205–534 ND–206 Plastic running tracks
TnBP 462–534 ND–462 Plastic running tracks

Key Findings :

  • TPhP is frequently detected in urban water systems, with concentrations exceeding 10,000 ng/L in some cases .
  • Chlorinated OPEs (e.g., TCPP) show higher persistence but lower detection rates compared to TPhP .

Toxicity and Health Risks

Compound Endocrine Disruption Hepatotoxicity Neurotoxicity Regulatory Status
TPhP Yes (PPARγ agonist) Yes Moderate SVHC (EU, 2024)
IPPP Yes (PPARγ agonist) Not studied Low No restrictions
TCP No data High High Restricted in toys (EU)
Triaryl phosphorothionates No data Low Low Unregulated

Mechanistic Insights :

  • TPhP and IPPP activate PPARγ, promoting adipogenesis and metabolic disruption .
  • TCP is linked to neurotoxicity (e.g., organophosphate-induced delayed neuropathy) .

Regulatory Landscape

  • TPhP: Proposed for authorization under REACH (2024); restricted in cosmetics by the EU SCCS pending further genotoxicity data .
  • IPPP: No current restrictions but under scrutiny due to structural similarity to TPhP .
  • TCP : Banned in children’s products under EU Directive 2005/84/EC .

Q & A

Q. How do structural modifications (e.g., butylation/isopropylation) alter TPP’s toxicokinetics?

  • Methodological Answer : Butylated TPP derivatives (CAS 220352-35-2) exhibit higher log KOW (5.3 vs. 4.7 for TPP), reducing renal clearance but increasing bioaccumulation in adipose tissue . Comparative studies using human hepatocytes and in vitro metabolic profiling (e.g., LC-HRMS) are recommended to assess isomer-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.